molecular formula C10H7BrClN B13655124 6-Bromo-1-(chloromethyl)isoquinoline

6-Bromo-1-(chloromethyl)isoquinoline

Cat. No.: B13655124
M. Wt: 256.52 g/mol
InChI Key: JFNKXSBKQOFAPD-UHFFFAOYSA-N
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Description

6-Bromo-1-(chloromethyl)isoquinoline is a heterocyclic organic compound with the molecular formula C10H7BrClN. It is part of the isoquinoline family, which consists of a benzene ring fused to a pyridine ring. This compound is characterized by the presence of bromine and chlorine substituents on the isoquinoline core, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1-(chloromethyl)isoquinoline typically involves the bromination and chloromethylation of isoquinoline derivatives. One common method includes the reaction of 6-bromoisoquinoline with chloromethylating agents under controlled conditions. For instance, 6-bromo-1-hydroxyisoquinoline can be treated with phosphorus oxychloride (POCl3) at elevated temperatures to yield this compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and chloromethylation processes, utilizing robust reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-1-(chloromethyl)isoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products: The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in the synthesis of complex organic molecules .

Scientific Research Applications

6-Bromo-1-(chloromethyl)isoquinoline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-1-(chloromethyl)isoquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

    6-Bromo-1-chloroisoquinoline: Similar in structure but lacks the chloromethyl group.

    6-Bromoisoquinoline: Contains only the bromine substituent without the chloromethyl group.

    1-Chloroisoquinoline: Contains only the chlorine substituent without the bromine group.

Uniqueness: 6-Bromo-1-(chloromethyl)isoquinoline is unique due to the presence of both bromine and chloromethyl groups, which confer distinct reactivity and versatility in synthetic applications.

Properties

IUPAC Name

6-bromo-1-(chloromethyl)isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClN/c11-8-1-2-9-7(5-8)3-4-13-10(9)6-12/h1-5H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFNKXSBKQOFAPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2CCl)C=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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